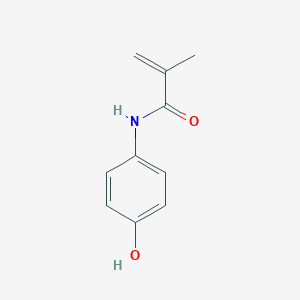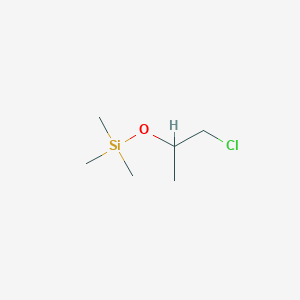
Trimethyl 1-(chloroisopropoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl 1-(chloroisopropoxy)silane is an organosilicon compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as toluene, chloroform, and ether. Trimethyl 1-(chloroisopropoxy)silane is an important reagent in organic synthesis and is used in the preparation of various functionalized silanes.
作用機序
The mechanism of action of trimethyl 1-(chloroisopropoxy)silane is based on its ability to react with nucleophiles such as alcohols, amines, and thiols. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of functionalized silanes. The reactivity of trimethyl 1-(chloroisopropoxy)silane is enhanced by the presence of a Lewis acid catalyst, which activates the silicon center towards nucleophilic attack.
生化学的および生理学的効果
Trimethyl 1-(chloroisopropoxy)silane is not known to have any significant biochemical or physiological effects. It is a relatively stable compound and is not expected to interact with biological systems.
実験室実験の利点と制限
The advantages of using trimethyl 1-(chloroisopropoxy)silane in lab experiments include its high reactivity towards nucleophiles, its ability to form functionalized silanes, and its compatibility with a wide range of solvents. The limitations of using trimethyl 1-(chloroisopropoxy)silane include its toxicity, which requires careful handling and disposal, and its sensitivity to moisture, which can lead to hydrolysis and decomposition.
将来の方向性
For research on trimethyl 1-(chloroisopropoxy)silane include the development of new synthetic methods, the preparation of novel functionalized silanes, and the exploration of its potential applications in materials science, catalysis, and drug discovery. Additionally, further studies are needed to understand the reactivity and mechanism of action of trimethyl 1-(chloroisopropoxy)silane, as well as its potential toxicity and environmental impact.
合成法
Trimethyl 1-(chloroisopropoxy)silane is synthesized by reacting chloroisopropyl ether with trimethylchlorosilane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of trimethyl 1-(chloroisopropoxy)silane.
科学的研究の応用
Trimethyl 1-(chloroisopropoxy)silane is used extensively in scientific research as a reagent in organic synthesis. It is used in the preparation of various functionalized silanes, which have applications in materials science, catalysis, and drug discovery. Trimethyl 1-(chloroisopropoxy)silane is also used in the synthesis of silicon-based polymers, which have potential applications in electronic devices and biomaterials.
特性
CAS番号 |
18171-12-5 |
|---|---|
製品名 |
Trimethyl 1-(chloroisopropoxy)silane |
分子式 |
C6H15ClOSi |
分子量 |
166.72 g/mol |
IUPAC名 |
1-chloropropan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C6H15ClOSi/c1-6(5-7)8-9(2,3)4/h6H,5H2,1-4H3 |
InChIキー |
XCWTZWMRGUUKJO-UHFFFAOYSA-N |
SMILES |
CC(CCl)O[Si](C)(C)C |
正規SMILES |
CC(CCl)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



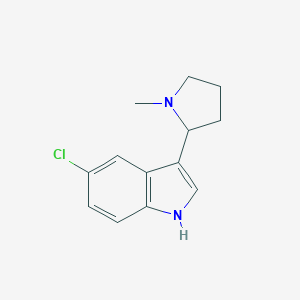
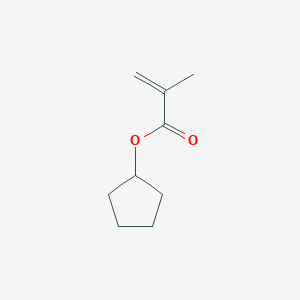
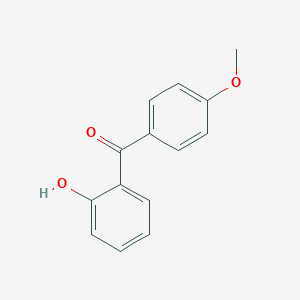
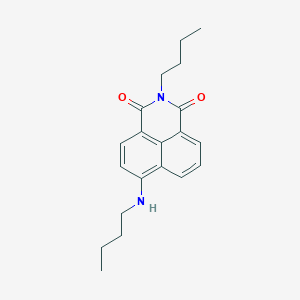
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
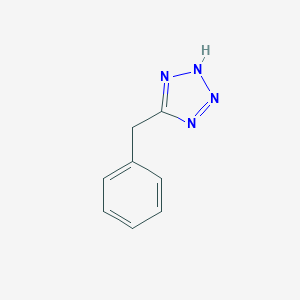
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
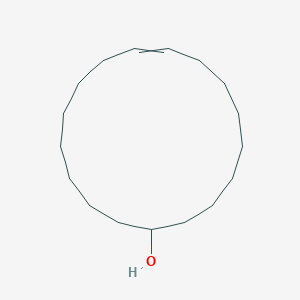
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
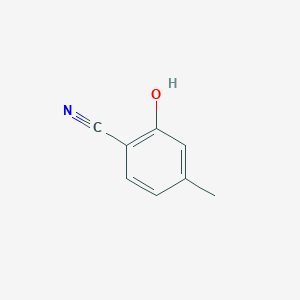
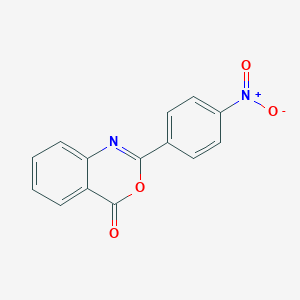
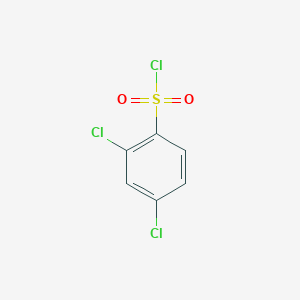
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
